Ppnds
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PPNDS tetrasodium involves the reaction of pyridoxal-5’-phosphate with naphthylazo-nitro-disulfate under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the formation of the desired product. The compound is then purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound tetrasodium follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
PPNDS tetrasodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitro groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
PPNDS tetrasodium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Acts as an agonist for ATP receptors in Paramecium, making it useful in cellular and molecular biology research.
Medicine: Inhibits meprin β and ADAM10, which are involved in various diseases, making it a potential therapeutic agent.
Industry: Used in the development of antiviral drugs due to its ability to inhibit viral polymerases .
Mechanism of Action
PPNDS tetrasodium exerts its effects by binding to specific molecular targets, including meprin β, ADAM10, and ATP receptors. The binding of this compound tetrasodium to these targets inhibits their activity, leading to various biological effects. For example, its inhibition of meprin β and ADAM10 can prevent the degradation of extracellular matrix proteins, which is beneficial in certain diseases .
Comparison with Similar Compounds
Similar Compounds
PPADS: Another P2X receptor antagonist with similar properties.
Suramin: A non-selective P2 receptor antagonist.
Uniqueness
PPNDS tetrasodium is unique due to its selective inhibition of meprin β and ADAM10, as well as its dual role as an agonist for ATP receptors in Paramecium. This dual functionality makes it a valuable tool in both research and therapeutic applications .
Properties
CAS No. |
1021868-77-8 |
---|---|
Molecular Formula |
C18H15N4NaO14PS2 |
Molecular Weight |
629.4 g/mol |
IUPAC Name |
tetrasodium;3-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]-7-nitronaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C18H15N4O14PS2.Na/c1-8-17(24)13(6-23)14(7-36-37(27,28)29)18(19-8)21-20-9-2-11-12(15(3-9)38(30,31)32)4-10(22(25)26)5-16(11)39(33,34)35;/h2-6,24H,7H2,1H3,(H2,27,28,29)(H,30,31,32)(H,33,34,35); |
InChI Key |
BHWIZHOIIMIBPX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=N1)N=NC2=CC3=C(C=C(C=C3S(=O)(=O)[O-])[N+](=O)[O-])C(=C2)S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N=NC2=CC3=C(C=C(C=C3S(=O)(=O)O)[N+](=O)[O-])C(=C2)S(=O)(=O)O)COP(=O)(O)O)C=O)O.[Na] |
Synonyms |
Pyridoxal-5'-phosphate-6-(2'-naphthylazo-6'-nitro-4',8'-disulfonate) tetrasodium salt |
Origin of Product |
United States |
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